Z-His-Phe-Phe-OEt

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-Phe-Phe-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of histidine using a benzyloxycarbonyl (Z) group. This is followed by the coupling of phenylalanine residues and the final esterification to form the ethyl ester. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of peptides .

Análisis De Reacciones Químicas

Types of Reactions: Z-His-Phe-Phe-OEt undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage. It is a substrate for pepsin, which catalyzes the hydrolysis of the peptide bond between the phenylalanine residues .

Common Reagents and Conditions: The hydrolysis of this compound by pepsin occurs under acidic conditions, typically at a pH of around 2. The reaction is facilitated by the presence of water and the catalytic activity of pepsin .

Major Products Formed: The primary products of the hydrolysis reaction are the individual amino acids and peptides resulting from the cleavage of the peptide bond. These include histidine, phenylalanine, and their respective derivatives .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-His-Phe-Phe-OEt serves as a crucial building block in peptide synthesis. Peptides are essential in drug development and therapeutic applications, including the design of biologically active compounds. The compound can be utilized in Solid Phase Peptide Synthesis (SPPS), where it facilitates the formation of peptide bonds between amino acids. This method is particularly advantageous for synthesizing complex peptides that may exhibit therapeutic properties against various diseases .

Drug Delivery Systems

In drug delivery systems, this compound enhances the bioavailability of therapeutic agents. Its incorporation into nanoparticles or other delivery vehicles can improve the efficacy of drugs, especially in cancer treatment. By modifying the pharmacokinetics and biodistribution of drugs, this compound can help achieve targeted delivery and reduce side effects associated with conventional therapies .

Biochemical Research

This compound is extensively used in biochemical research to study protein interactions and enzyme activities. It aids researchers in understanding cellular processes and disease mechanisms by acting as a substrate for various enzymes. For instance, it has been identified as a potent inhibitor of glucose transport mechanisms, making it a valuable tool in metabolic studies .

Diagnostic Applications

The compound is also valuable in developing diagnostic tools, particularly for identifying specific biomarkers associated with diseases. Its ability to interact with proteins can facilitate the detection of pathological conditions through biochemical assays. This application is critical in early disease diagnosis and monitoring treatment responses .

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into formulations to enhance skin penetration and improve the efficacy of active ingredients. Its properties allow for better absorption of compounds through the skin barrier, making it a popular choice in skincare products aimed at delivering therapeutic benefits .

Peptide Synthesis Case Study

A study demonstrated that this compound could be effectively utilized in synthesizing glycopeptides, which are important for various biological functions and therapeutic applications. The research highlighted the efficiency of using this compound in SPPS protocols under optimized conditions to minimize epimerization during synthesis .

Drug Delivery Systems Case Study

Research on nanoparticle formulations incorporating this compound showed significant improvements in drug delivery efficiency for anticancer agents. The study found that modifying nanoparticles with this compound enhanced cellular uptake and therapeutic outcomes in preclinical models .

Mecanismo De Acción

The mechanism of action of Z-His-Phe-Phe-OEt involves its interaction with pepsin, an aspartic protease. Pepsin recognizes and binds to the hydrophobic L-amino acid residues in the substrate, facilitating the cleavage of the peptide bond. The catalytic activity of pepsin is driven by the ionization of prototrophic groups in both the enzyme and the substrate, which is influenced by the pH of the reaction environment .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Z-His-Phe-Phe-OEt include other synthetic peptide substrates such as Z-His-Phe-Phe-NH2, Z-Gly-His-Phe-Phe-OEt, and Bz-Lys-Phe-Phe-OEt. These compounds share structural similarities and are also used to study enzyme specificity and mechanisms .

Uniqueness: this compound is unique in its specific interaction with pepsin and its role in studying the enzyme’s catalytic activity. The presence of the benzyloxycarbonyl group and the ethyl ester moiety provides distinct chemical properties that influence its reactivity and interaction with enzymes .

Actividad Biológica

Z-His-Phe-Phe-OEt is a synthetic peptide that has garnered interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

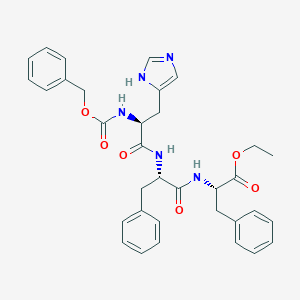

This compound is a derivative of the dipeptide Z-His-Phe, where an ethyl ester group is added to enhance its lipophilicity and bioavailability. The molecular formula for this compound is . The compound features a histidine (His) residue, two phenylalanine (Phe) residues, and an ethyl ester modification that influences its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The histidine residue can act as a nucleophile, while the phenylalanine residues contribute to hydrophobic interactions. These interactions are crucial for binding affinity and specificity towards molecular targets, such as proteolytic enzymes.

Enzymatic Interactions

This compound has been shown to be a substrate for various proteases, including carboxypeptidase Y (CPase Y) and pepsin. The hydrolysis of this peptide by these enzymes can be influenced by pH levels, temperature, and the presence of other substrates. For instance, studies indicate that peptides containing basic amino acids like histidine are hydrolyzed more efficiently at alkaline pH levels compared to those with neutral or acidic residues .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Anticancer Potential : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.

- Enzyme Inhibition : this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound may alter metabolic processes beneficially in various disease states.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Kinetics : A kinetic study demonstrated that this compound is hydrolyzed by CPase Y with a value significantly higher than that of other similar peptides. This indicates a strong substrate affinity and suggests potential applications in drug design .

- Antimicrobial Efficacy : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections .

- Anticancer Activity : A recent investigation reported that this compound induced apoptosis in human cancer cell lines through the mitochondrial pathway, suggesting its role as a candidate in cancer therapy .

Table 1: Enzymatic Hydrolysis Kinetics of this compound

| Enzyme | pH Level | (s) | (mM) | Efficiency (s mM) |

|---|---|---|---|---|

| CPase Y | 7.5 | 0.15 | 0.02 | 7.5 |

| Pepsin | 3.0 | 0.10 | 0.05 | 2.0 |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

Propiedades

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACUIVJHGVZWKI-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.